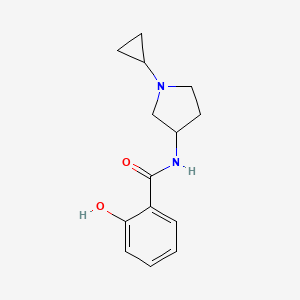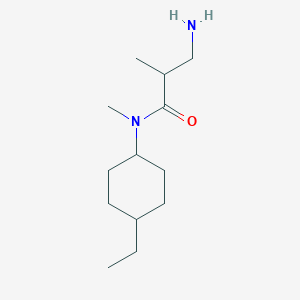![molecular formula C15H16N2O3 B7589448 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, also known as MQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic compound that has been shown to have a wide range of biological activities. MQCA has been synthesized using various methods, and its mechanism of action has been investigated in detail.
Wirkmechanismus
The mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and anti-inflammatory properties, and 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is believed to exert its effects through this mechanism.
Biochemical and Physiological Effects:
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have antifungal and antibacterial properties, making it a potential candidate for the treatment of infectious diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid in lab experiments is its ability to inhibit the activity of HDACs, which are involved in the regulation of gene expression. This makes 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid a useful tool for studying the role of epigenetic modifications in various biological processes. However, one of the limitations of using 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid is its relatively low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid research. One area of interest is the development of more efficient synthesis methods for 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, which could improve the yield and purity of the compound. Another area of interest is the investigation of the potential therapeutic applications of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid, particularly in the field of cancer research. Further studies are needed to fully understand the mechanism of action of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid and to identify its molecular targets. Additionally, the development of more soluble forms of 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid could improve its usefulness as a research tool.
Synthesemethoden
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be synthesized using several methods, including the reaction of quinoline-2-carbonyl chloride with methylamine, followed by the reaction of the resulting intermediate with butanoic acid. Other methods involve the reaction of quinoline-2-carboxylic acid with methylamine and butyric anhydride. The purity and yield of the synthesized 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can be improved by using different solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has been shown to have a wide range of potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-[methyl(quinoline-2-carbonyl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-13(15(19)20)17(2)14(18)12-9-8-10-6-4-5-7-11(10)16-12/h4-9,13H,3H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAFJXWIICCQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=NC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-ylidene]propanedinitrile](/img/structure/B7589365.png)
![2-Methyl-4-[3-(oxolan-2-yl)propanoylamino]benzoic acid](/img/structure/B7589367.png)
![4-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2-methylbenzoic acid](/img/structure/B7589379.png)
![2-[5-(1,2-Oxazol-3-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589402.png)
![2-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]aniline](/img/structure/B7589407.png)

![3-[4-(4,5-Dimethyl-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B7589415.png)

![3-Amino-1-[4-(2-fluorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7589428.png)


![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)

![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)